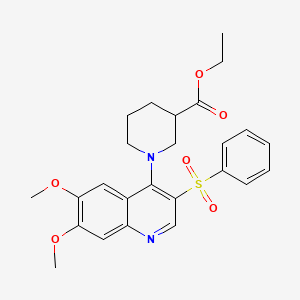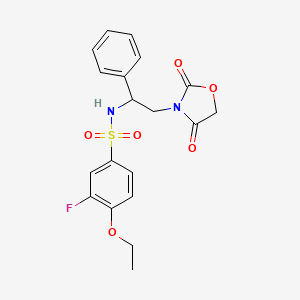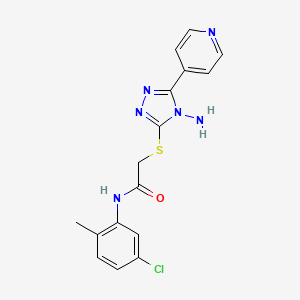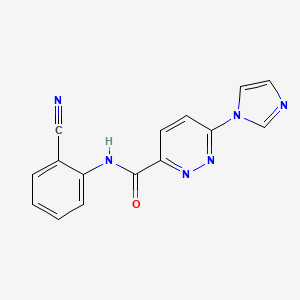
Ethyl 1-(6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate, also known as EDP-420, is a novel compound that has gained significant attention in the field of medicinal chemistry in recent years. This compound has shown great potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Synthesis Techniques and Derivatives
Research on the synthesis of derivatives of Ethyl 1-(6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-yl)piperidine-3-carboxylate has led to developments in creating compounds with potential pharmacological properties. The synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a closely related compound, showcased efficient syntheses techniques, highlighting the use of methanesulfonyl as a protective group for phenolic hydroxy groups in Friedel–Crafts reactions (Mizuno et al., 2006). Additionally, the synthesis and evaluation of novel fluoroquinolone derivatives, including some piperidine-3-carboxylate derivatives, were conducted to assess their antibacterial and antifungal activities, indicating the broad potential of these compounds in antimicrobial research (Srinivasan et al., 2010).
Biological Activities
The exploration of biological activities of derivatives related to this compound has been a significant area of study. For instance, the investigation into the antimicrobial properties of certain derivatives demonstrated moderate to strong activities against various bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016). Furthermore, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents highlighted the versatility of piperidine derivatives in cancer research, with some compounds showing promising anticancer activities (Rehman et al., 2018).
properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-4-33-25(28)17-9-8-12-27(16-17)24-19-13-21(31-2)22(32-3)14-20(19)26-15-23(24)34(29,30)18-10-6-5-7-11-18/h5-7,10-11,13-15,17H,4,8-9,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPDYRGHWDABNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)
![4-[1-(5-Fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2564208.png)
![ethyl 5-methoxy-3-[(morpholin-4-ylcarbonothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B2564209.png)

![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2564212.png)

![4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2564218.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)